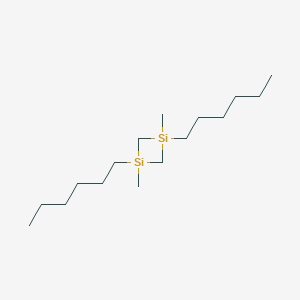
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane is an organosilicon compound with the molecular formula C16H36Si2 This compound is characterized by the presence of two silicon atoms in a three-membered ring structure, with hexyl and methyl groups attached to the silicon atoms
Méthodes De Préparation
The synthesis of 1,3-Dihexyl-1,3-dimethyl-1,3-disiletane typically involves the reaction of hexyl and methyl-substituted silanes under specific conditions. One common method involves the use of hexylsilane and methylsilane as starting materials, which are reacted in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the disiletane ring structure. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The hexyl and methyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds. For example, chlorination can replace hydrogen atoms with chlorine atoms, forming chlorosilane derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone
Reducing agents: Lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), organometallic compounds
Major products formed from these reactions include silanol, siloxane, silane, and chlorosilane derivatives.
Applications De Recherche Scientifique
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of silicon-based ring structures and their reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties and biocompatibility.
Medicine: Explored for its potential use in the development of silicon-based pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings. It is also used in the manufacture of electronic components and devices.
Mécanisme D'action
The mechanism of action of 1,3-Dihexyl-1,3-dimethyl-1,3-disiletane involves its interaction with molecular targets and pathways in biological systems. The compound’s silicon atoms can form stable bonds with various functional groups, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,3-Dihexyl-1,3-dimethyl-1,3-disiletane can be compared with other similar organosilicon compounds, such as:
1,3-Dimethyl-1,3-diphenyl-1,3-disiletane: This compound has phenyl groups instead of hexyl groups, which can affect its chemical reactivity and applications.
1,3-Diethyl-1,3-dimethyl-1,3-disiletane: The presence of ethyl groups instead of hexyl groups can influence the compound’s physical properties and reactivity.
1,3-Divinyl-1,3-dimethyl-1,3-disiletane: Vinyl groups can introduce additional reactivity, making this compound useful in polymerization reactions.
Propriétés
Numéro CAS |
160053-05-4 |
|---|---|
Formule moléculaire |
C16H36Si2 |
Poids moléculaire |
284.63 g/mol |
Nom IUPAC |
1,3-dihexyl-1,3-dimethyl-1,3-disiletane |
InChI |
InChI=1S/C16H36Si2/c1-5-7-9-11-13-17(3)15-18(4,16-17)14-12-10-8-6-2/h5-16H2,1-4H3 |
Clé InChI |
MXTNBJLPDABKHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si]1(C[Si](C1)(C)CCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




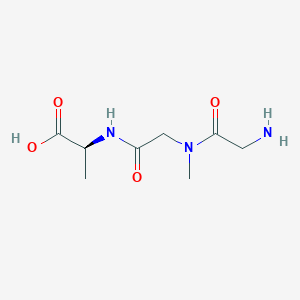
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
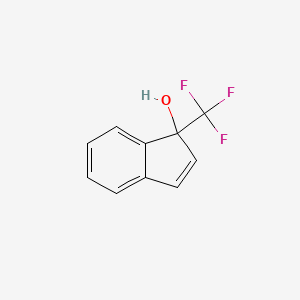
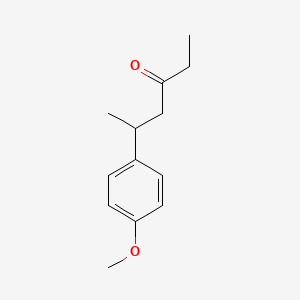
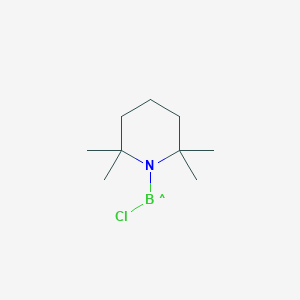
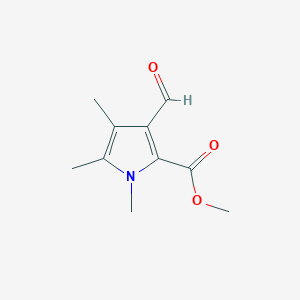
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)

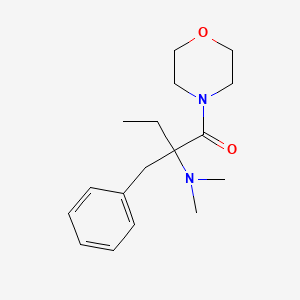
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
